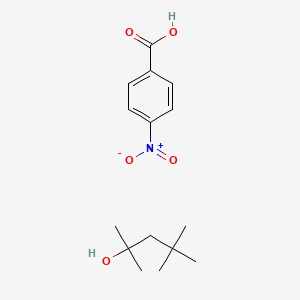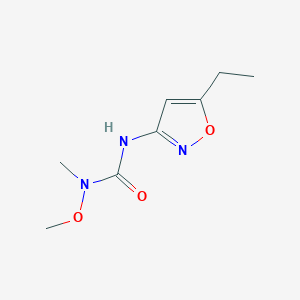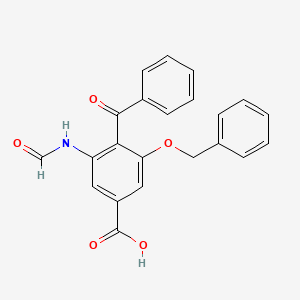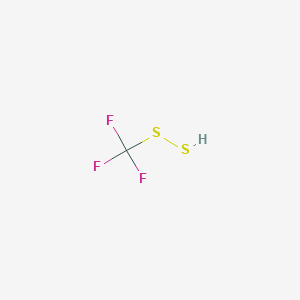
Trifluoromethyldisulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyldisulfane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a disulfane moiety
准备方法
Synthetic Routes and Reaction Conditions: Trifluoromethyldisulfane can be synthesized through the reaction of trifluoromethylchlorosulfane with an excess of hydrogensulfide. This reaction yields this compound, which can be characterized by its infrared, Raman, nuclear magnetic resonance (NMR), ultraviolet (UV), and mass spectra .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Trifluoromethyldisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace one of the sulfur atoms in the disulfane moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfonic acid, while reduction could produce trifluoromethylthiol.
科学研究应用
Trifluoromethyldisulfane has a wide range of applications in scientific research:
作用机制
The mechanism by which trifluoromethyldisulfane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
相似化合物的比较
Trifluoromethylsulfane: Similar in structure but contains only one sulfur atom.
Trifluoromethylthiol: Contains a trifluoromethyl group attached to a thiol group.
Trifluoromethylsulfonic acid: An oxidized form with a sulfonic acid group.
Uniqueness: Trifluoromethyldisulfane is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
CAS 编号 |
55860-39-4 |
|---|---|
分子式 |
CHF3S2 |
分子量 |
134.15 g/mol |
IUPAC 名称 |
disulfanyl(trifluoro)methane |
InChI |
InChI=1S/CHF3S2/c2-1(3,4)6-5/h5H |
InChI 键 |
SAMJTQXLWCGHPV-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


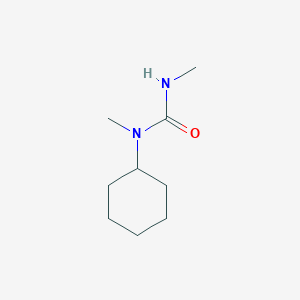
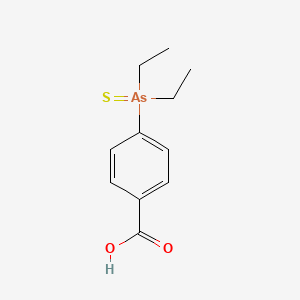
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

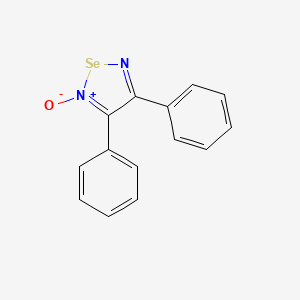

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
